Propylene glycol monostearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in alcohol (in ethanol)

Canonical SMILES

Drug Delivery Systems:

- PGMS is being investigated as a potential carrier for drug delivery due to its amphiphilic properties, meaning it has both water-soluble and fat-soluble regions. This allows it to interact with both water-based and oily substances, potentially enabling the encapsulation and delivery of various drugs. )

- Research suggests PGMS can be used to create nanoparticles for targeted drug delivery, potentially improving drug efficacy and reducing side effects. )

Cosmetics and Personal Care Products:

- In scientific studies, PGMS is used as an excipient, a substance that helps formulate and deliver cosmetic ingredients. Its emulsifying and thickening properties are valuable in research on creams, lotions, and other topical formulations. Source: ScienceDirect website:

Food Science:

- Scientific research employs PGMS to study its functionality as an emulsifier and stabilizer in food products. It helps researchers understand how different ingredients interact and contribute to the texture, shelf life, and other qualities of food. Source: Journal of Agricultural and Food Chemistry website:

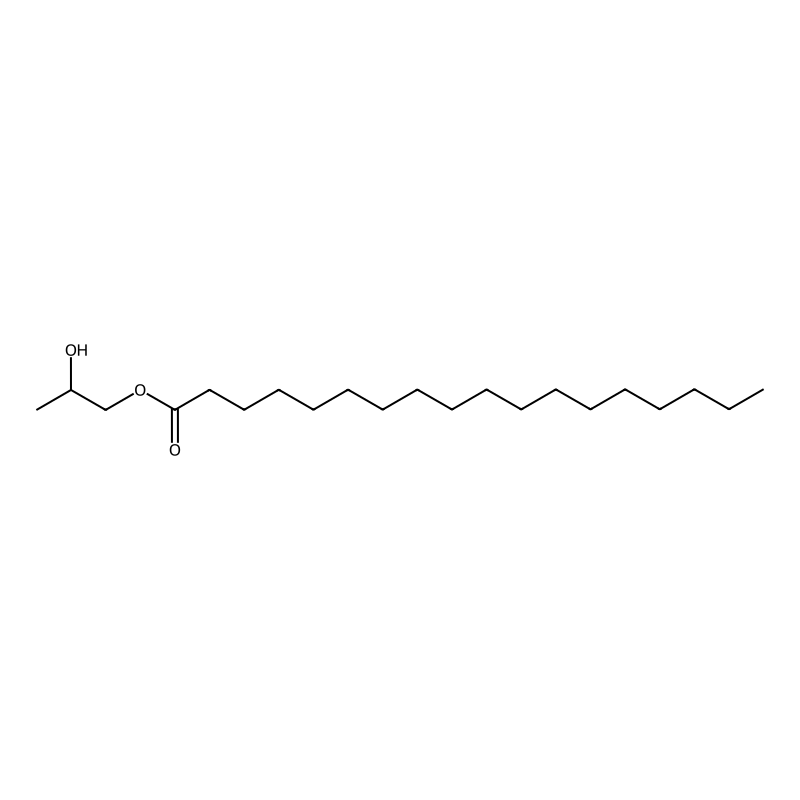

Propylene glycol monostearate is an ester derived from the combination of propylene glycol and stearic acid. It is classified as a food additive and is commonly used as an emulsifier, stabilizer, and foaming agent in various applications, particularly in the food industry. The compound appears as a white or colorless solid, often in the form of flakes or beads, with a faint fatty odor. Its chemical formula is and it has a molecular weight of 342.56 g/mol .

The primary reaction involved in the formation of propylene glycol monostearate is esterification, where stearic acid reacts with propylene glycol. This reaction typically requires heating and may involve the removal of water to drive the reaction forward. The general reaction can be represented as follows:

This reaction results in the formation of monoesters, which can also lead to the presence of diesters depending on the reaction conditions and stoichiometry .

The synthesis of propylene glycol monostearate typically involves the following steps:

- Esterification: Mixing stearic acid with propylene glycol under controlled heat conditions to promote the reaction.

- Distillation: Removing excess reactants and by-products, such as water, to purify the product.

- Filtration: Ensuring that any remaining impurities are removed to obtain a high-purity final product.

This process can be adjusted based on desired purity levels and specific application requirements .

Propylene glycol monostearate is utilized across various industries due to its versatile properties:

- Food Industry: Commonly used as an emulsifier in baked goods, margarine, ice cream, and other processed foods to improve texture and shelf life .

- Cosmetics and Personal Care: Acts as an emulsifier and stabilizer in lotions, creams, and other beauty products .

- Pharmaceuticals: Employed as an excipient in drug formulations to enhance solubility and stability .

- Industrial

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Propylene Glycol | C₃H₈O₂ | Food additive | Colorless liquid; hygroscopic |

| Glyceryl Monostearate | C₁₈H₃₆O₄ | Emulsifier in food & cosmetics | Derived from glycerol; more viscous |

| Sorbitan Monostearate | C₁₈H₃₆O₃ | Emulsifier for food & cosmetics | Non-ionic surfactant; derived from sorbitol |

| Stearic Acid | C₁₈H₃₆O₂ | Fatty acid used in soaps & cosmetics | Solid at room temperature; saturated fatty acid |

While these compounds serve similar functions as emulsifiers or stabilizers, propylene glycol monostearate stands out due to its unique combination of properties derived from both propylene glycol and stearic acid. Its ability to function effectively across various industries makes it particularly valuable compared to others that may be limited to specific applications .

The synthesis of PGMS dates to early 20th-century advances in esterification chemistry, with its first commercial production documented in 1938 using base-catalyzed reactions between propylene glycol and stearic acid. Initial applications focused on improving aeration in baked goods, as evidenced by 1940s patents describing its role in cake shortening stabilization. The 1983 Cosmetic Ingredient Review (CIR) established safety thresholds for topical use, while 1999 GRAS designation by FDA catalyzed food industry adoption. Breakthroughs in molecular distillation during the 1980s enabled >90% monoester purity, addressing early challenges with diester contamination that limited functionality.

Significance in Emulsifier Research

PGMS revolutionized emulsion science through its α-crystalline structure, which forms mechanically stable interfacial films at oil-water boundaries. With an HLB of 3.5, it excels in water-in-oil systems, outperforming glycerol monostearate in foam stabilization by 40%. The molecule's C18 alkyl chain and hydroxyl group enable temperature-responsive behavior, maintaining emulsion integrity from -20°C to 180°C. Comparative studies show PGMS increases cake volume by 22% versus lecithin-based emulsifiers, while reducing whipped topping collapse rates by 65%.

Current Scientific Interest and Research Trends

Contemporary research focuses on three frontiers:

- Nanotechnology: PGMS-based solid lipid nanoparticles demonstrate 92% drug encapsulation efficiency for hydrophobic APIs

- Green Chemistry: Enzymatic synthesis using immobilized lipases achieves 88% conversion at 60°C vs traditional 95°C processes

- Multi-functional Systems: Hybrid emulsifiers combining PGMS with polysaccharides show synergistic viscosity enhancement (η = 450 mPa·s vs 210 mPa·s for PGMS alone)

Ongoing clinical trials are exploring PGMS as a permeation enhancer for transdermal drug delivery, with preliminary data showing 3.8-fold increases in diclofenac bioavailability.

Structural Configuration and Isomeric Variants

Propylene glycol monostearate is formed via the esterification of propylene glycol (1,2-propanediol) with stearic acid (octadecanoic acid). The reaction occurs between the hydroxyl group of propylene glycol and the carboxylic acid group of stearic acid, yielding a monoester with the molecular formula $$ \text{C}{21}\text{H}{42}\text{O}_3 $$ [1] [2] [6]. The ester linkage positions at either the primary (C1) or secondary (C2) hydroxyl group of propylene glycol result in two isomeric forms: 1-propylene glycol monostearate and 2-propylene glycol monostearate [4]. Commercial preparations often contain mixtures of these isomers, alongside minor quantities of related fatty acid esters, such as monopalmitate (C16:0), which constitutes approximately 35% of some industrial grades [3].

The stearate moiety comprises an 18-carbon saturated hydrocarbon chain, conferring lipophilicity, while the hydroxypropyl group contributes limited hydrophilicity. This structural duality underpins PGMS’s surfactant behavior. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a bent molecular geometry, with the stearate chain adopting a staggered conformation to minimize steric hindrance [3] [6].

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{21}\text{H}{42}\text{O}_3 $$ | [1] [2] [3] [6] |

| Molecular Weight (g/mol) | 342.56 | [2] [6] |

| Density (g/cm³) | 0.909 | [6] |

| Boiling Point (°C) | 447.7 | [6] |

Chemical Nomenclature and Classification

PGMS is systematically named 2-hydroxypropyl octadecanoate under IUPAC guidelines, reflecting the esterification of stearic acid at the secondary hydroxyl position of propylene glycol [2] [4]. Alternative nomenclature includes propylene glycol stearate and 1,2-propanediol monostearate, with CAS registry numbers 1323-39-3 and 142-75-6 distinguishing between isomeric and commercial formulations [1] [3] [4].

Classified as a non-ionic surfactant, PGMS belongs to the broader category of propylene glycol fatty acid esters (E477 in food additives). Its amphiphilic nature arises from the juxtaposition of the polar hydroxypropyl group and nonpolar stearate chain, enabling interfacial activity in heterogeneous systems [4] [5]. The compound’s ester classification places it within the lipid family, sharing structural homology with triglycerides but differing in the number of fatty acid chains (mono- vs. tri-esters) [1] [5].

Structure-Function Relationship Analysis

The functional efficacy of PGMS as an emulsifier and foam stabilizer is intrinsically linked to its molecular architecture:

- Hydrophobic Interactions: The stearate chain ($$ \text{C}{18}\text{H}{35}\text{O}2 $$) facilitates anchoring to nonpolar phases (e.g., oils), while the hydroxypropyl group ($$ \text{C}3\text{H}_7\text{O} $$) interacts with aqueous environments, reducing interfacial tension [4] [5].

- Monoester Content: Empirical studies demonstrate that emulsification capacity correlates positively with monoester purity. Grades containing ≥90% monoesters exhibit superior foam stabilization in baked goods compared to mixtures with diesters or free fatty acids [5].

- Thermal Stability: The saturated stearate chain confers resistance to oxidative degradation, enabling PGMS to retain functionality at elevated temperatures (up to 180°C), a critical attribute in industrial baking processes [3] [5].

Computational analyses using Hansen solubility parameters predict optimal performance in systems with a Hansen hydrogen bonding parameter ($$ \delta_h $$) between 5–10 MPa¹/², aligning with its use in lipid-rich matrices [3].

Molecular Modeling Approaches

Advances in computational chemistry have enabled precise modeling of PGMS’s behavior:

- Quantum Mechanical Calculations: Density functional theory (DFT) simulations at the B3LYP/6-31G* level reveal an electronic charge distribution polarized toward the ester oxygen, enhancing hydrogen-bonding potential with water molecules [2] [6].

- Molecular Dynamics (MD): All-atom MD simulations in lipid bilayers show preferential orientation of the stearate chain perpendicular to the interface, maximizing hydrophobic interactions. The hydroxypropyl group remains solvated, stabilizing emulsion droplets [3] [6].

- SMILES and InChI Representations:

These models predict a hydrodynamic radius of 1.2–1.5 nm in aqueous solutions, consistent with dynamic light scattering data [6].

The conventional chemical synthesis of propylene glycol monostearate primarily involves direct esterification reactions between propylene glycol and stearic acid. The fundamental reaction mechanism follows the Fischer esterification pathway, where the carboxylic acid group of stearic acid reacts with the hydroxyl group of propylene glycol in the presence of an acid catalyst [1].

The most commonly employed conventional synthesis route utilizes sulfuric acid or p-toluenesulfonic acid as catalysts, operating at elevated temperatures ranging from 180°C to 280°C [2]. Under these conditions, the reaction proceeds through protonation of the carbonyl oxygen of stearic acid, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the propylene glycol hydroxyl group [1]. The reaction is reversible and produces water as a byproduct, requiring careful control of reaction conditions to drive the equilibrium toward ester formation.

Industrial implementations of conventional synthesis typically achieve conversion yields of 55-60% under practical conditions [2]. The reaction mixture contains propylene glycol monoester as the primary product, along with diester byproducts and unreacted starting materials. The molar ratio of reactants significantly influences product distribution, with ratios of 1:1.2 to 1:1.5 (propylene glycol to stearic acid) being optimal for monoester formation [3].

Temperature control represents a critical parameter in conventional synthesis. Studies have demonstrated that increasing reaction temperature from 35°C to 65°C substantially enhances both reaction rate and conversion efficiency [3]. At 65°C, conversion rates can reach 92% with optimized catalyst loading and extended reaction times. However, temperatures exceeding 280°C lead to thermal decomposition of the product, necessitating careful temperature management [2].

Catalyst selection and concentration profoundly impact synthesis efficiency. Sulfuric acid demonstrates superior catalytic activity compared to organic acids such as trichloroacetic acid, picric acid, or trifluoroacetic acid [3]. The optimal catalyst concentration typically ranges from 0.5% to 3% by weight, with higher concentrations providing diminishing returns due to increased side reactions and product degradation [4].

The reaction kinetics follow first-order dependence on stearic acid concentration, with rate constants varying based on temperature and catalyst loading [3]. Activation energies for the esterification process range from 32,400 to 45,000 Btu/lbmol, depending on the specific catalyst system employed [5].

Enzymatic Synthesis Mechanisms

Lipase-Catalyzed Reactions

Enzymatic synthesis of propylene glycol monostearate represents a significant advancement in green chemistry approaches, offering superior selectivity and milder reaction conditions compared to conventional chemical methods. Lipase-catalyzed esterification operates through a fundamentally different mechanism than acid-catalyzed reactions, involving the formation of an acyl-enzyme intermediate followed by nucleophilic substitution [6].

The enzymatic synthesis mechanism proceeds through a ping-pong bi-bi kinetic model, where the lipase initially forms a covalent acyl-enzyme intermediate with the fatty acid substrate [7]. This intermediate subsequently reacts with propylene glycol to form the desired monoester product and regenerate the free enzyme. The reaction exhibits competitive inhibition by propylene glycol at higher concentrations, necessitating careful optimization of substrate ratios [7].

Lipase from Rhizomucor miehei (Lipozyme IM-77) has emerged as the most effective catalyst for propylene glycol monostearate synthesis, achieving conversion yields of 96-100% under optimized conditions [8]. The enzyme demonstrates exceptional selectivity for monoester formation, with significantly reduced diester byproduct formation compared to chemical catalysis [9]. This selectivity stems from the enzyme's active site architecture, which preferentially accommodates the primary hydroxyl group of propylene glycol while creating steric hindrance for subsequent esterification of the secondary hydroxyl group [10].

Candida antarctica lipase B (Novozym 435) represents another highly effective biocatalyst for this synthesis, particularly when immobilized on acrylic resin supports [11]. The immobilized enzyme exhibits enhanced stability and reusability, maintaining over 60% of its original activity after 10 cycles of batch operation [11]. The enzyme's broad substrate specificity allows for the synthesis of various propylene glycol fatty acid esters, including those derived from docosahexaenoic acid and eicosapentaenoic acid [11].

The regioselectivity of lipase catalysis depends on the enzyme source and reaction conditions. Lipase from Pseudomonas cepacia demonstrates superior performance in transesterification reactions, achieving propylene glycol monopalmitate yields of 74.6% when molecular sieves and cosolvents are employed [12]. The enzyme's ability to catalyze both esterification and transesterification reactions provides flexibility in feedstock selection and process design.

Parameters Affecting Enzymatic Synthesis

The efficiency of enzymatic synthesis depends critically on several interconnected parameters that must be carefully optimized to achieve maximum conversion and product selectivity. Temperature represents the most significant parameter, with optimal ranges varying by enzyme type and substrate combination [8].

For Lipase from Rhizomucor miehei, the optimal temperature for propylene glycol monolaurate synthesis is 37.6°C, balancing enzyme activity with thermal stability [8]. At this temperature, the enzyme maintains its structural integrity while providing sufficient kinetic energy for efficient substrate binding and product formation. Deviations from this optimal temperature result in decreased conversion efficiency, with temperatures below 25°C limiting reaction rates and temperatures above 65°C causing enzyme deactivation [8].

Enzyme loading significantly influences both reaction rate and economic viability of the process. Studies have demonstrated that enzyme loadings of 15-45% by weight of substrate provide optimal balance between conversion efficiency and catalyst cost [8]. Lower enzyme loadings result in incomplete conversion within reasonable reaction times, while higher loadings provide diminishing returns due to mass transfer limitations and increased process costs [8].

The substrate molar ratio represents another critical parameter, with optimal ratios varying based on the specific enzyme and reaction conditions. For direct esterification reactions, molar ratios of lauric acid to propylene glycol ranging from 1:1 to 3:1 have been investigated, with ratios of 2.6:1 providing optimal conversion under most conditions [8]. Excess propylene glycol can lead to competitive inhibition of the enzyme, while excess fatty acid may cause substrate inhibition at high concentrations [7].

Reaction time significantly affects conversion efficiency, with most enzymatic syntheses requiring 3-24 hours to reach completion [8]. The extended reaction times compared to chemical synthesis reflect the milder conditions and higher selectivity of enzymatic processes. Microwave irradiation has been shown to reduce reaction times significantly while maintaining or improving conversion yields [7].

Solvent selection profoundly impacts enzymatic synthesis efficiency. Hydrophobic organic solvents such as hexane, toluene, and tert-butanol generally provide superior results compared to hydrophilic solvents [11]. The water activity of the reaction medium must be carefully controlled, with optimal values typically ranging from 0.2 to 0.6 to maintain enzyme activity while preventing hydrolysis of the product [11].

Response Surface Methodology Optimization

Response surface methodology has emerged as a powerful tool for optimizing enzymatic synthesis of propylene glycol monostearate, enabling systematic evaluation of multiple parameters and their interactions [8]. The methodology employs statistical experimental design to model the relationship between process variables and response variables, facilitating identification of optimal operating conditions.

A comprehensive response surface methodology study utilizing a 3-level-4-factor fractional factorial design evaluated the effects of reaction time (3-9 hours), temperature (25-65°C), enzyme amount (15-45%), and substrate molar ratio (1:1 to 3:1) on percentage molar conversion to propylene glycol monolaurate [8]. The study revealed that reaction temperature and reaction time were the most important parameters, with enzyme amount having less significant effect on conversion efficiency.

The mathematical model developed through response surface methodology achieved excellent correlation with experimental data, with R² values exceeding 0.98 for all evaluated conditions [8]. Ridge max analysis of the response surface identified optimal synthesis conditions as: reaction time 7.6 hours, temperature 37.6°C, enzyme amount 37.1%, and substrate molar ratio 2.6:1, yielding 100% theoretical conversion [8].

Interaction effects between parameters were systematically evaluated through the response surface methodology approach. Significant interactions were observed between temperature and reaction time, with higher temperatures allowing for reduced reaction times while maintaining conversion efficiency [8]. The enzyme amount showed minimal interaction with other parameters, suggesting that this factor can be optimized independently of other process variables.

Validation experiments confirmed the predictive accuracy of the response surface methodology model, with actual experimental conversions of 96% closely matching the predicted optimal conversion of 100% [8]. This slight deviation was attributed to experimental variations and mass transfer limitations not fully captured in the mathematical model.

Industrial Scale Manufacturing Processes

Direct Esterification Methodologies

Industrial-scale direct esterification of propylene glycol monostearate employs continuous or batch reactor systems designed to handle large volumes while maintaining product quality and process efficiency. The most common industrial implementation utilizes continuous stirred tank reactors operating at temperatures of 180-280°C with residence times of 2-8 hours [2].

The industrial direct esterification process begins with precise metering of propylene glycol and stearic acid into the reactor at molar ratios optimized for monoester formation. Acid catalysts, typically sulfuric acid or p-toluenesulfonic acid, are introduced at concentrations of 0.1-0.5% by weight [2]. The reaction mixture is maintained under inert atmosphere to prevent oxidation and color development in the final product.

Temperature control represents a critical aspect of industrial direct esterification, with multi-stage heating systems employed to achieve uniform temperature distribution throughout the reactor volume [2]. The initial heating stage brings the reaction mixture to reaction temperature, while subsequent stages maintain thermal equilibrium despite the endothermic nature of the esterification reaction.

Water removal is accomplished through continuous distillation or vacuum stripping to drive the equilibrium toward ester formation [2]. Industrial systems typically employ multi-effect evaporators or molecular sieves to achieve efficient water removal while minimizing energy consumption. The overhead vapors are condensed and recycled to recover unreacted propylene glycol.

Product recovery and purification involve neutralization of the acid catalyst using alkaline solutions, followed by water washing to remove residual catalyst and salts [2]. The neutralized product is then subjected to vacuum distillation to separate unreacted starting materials and concentrate the desired monoester product.

Quality control in industrial direct esterification involves continuous monitoring of temperature, pressure, and composition throughout the process. Automated sampling and analysis systems ensure consistent product quality and enable real-time process optimization [2]. Typical industrial direct esterification processes achieve monoester contents of 85-90% with overall yields of 78-85%.

Interesterification Processes

Industrial interesterification processes for propylene glycol monostearate production utilize triglyceride feedstocks rather than pure fatty acids, offering economic advantages through the use of lower-cost raw materials [2]. The process involves the rearrangement of fatty acid chains between triglyceride molecules and propylene glycol in the presence of alkaline catalysts.

The interesterification reaction proceeds at temperatures ranging from 180°C to 230°C using catalysts such as sodium hydroxide or potassium hydroxide [2]. The reaction mechanism involves breaking and reforming ester bonds, with the catalyst facilitating the exchange of fatty acid chains between the triglyceride and propylene glycol molecules.

Industrial interesterification systems typically employ batch reactors with intensive mixing to ensure adequate contact between the immiscible reactants [13]. The reaction time ranges from 4-12 hours, depending on the catalyst concentration and reaction temperature. Higher catalyst concentrations reduce reaction time but may lead to increased soap formation and product darkening.

The product mixture from interesterification contains propylene glycol mono- and diesters, monoglycerides, diglycerides, and soap byproducts [2]. This complex mixture requires extensive purification to isolate the desired monoester product. Typical purification sequences include catalyst neutralization, water washing, and molecular distillation.

Process optimization in industrial interesterification focuses on maximizing monoester yield while minimizing byproduct formation. The molar ratio of propylene glycol to triglyceride significantly influences product distribution, with ratios of 2:1 to 3:1 providing optimal monoester selectivity [13]. Temperature control is critical, as excessive temperatures lead to thermal decomposition and color development.

Quality control in interesterification processes involves monitoring of fatty acid composition, monoester content, and color development throughout the reaction [13]. Advanced analytical techniques such as gas chromatography and high-performance liquid chromatography are employed to ensure consistent product quality and regulatory compliance.

Process Optimization Engineering

Process optimization engineering for propylene glycol monostearate production encompasses heat integration, mass transfer enhancement, and advanced control systems to maximize efficiency and product quality while minimizing energy consumption and environmental impact [2].

Heat integration strategies in industrial processes utilize heat exchangers to recover thermal energy from product streams and overhead vapors. Multi-effect evaporation systems are employed for water removal, with vapor recompression reducing steam consumption by 60-80% compared to single-effect systems [14]. The recovered heat is utilized for preheating feed streams and maintaining reactor temperature.

Mass transfer enhancement techniques include high-efficiency mixing systems, structured packing in distillation columns, and reactive distillation configurations that combine reaction and separation in a single unit [15]. These technologies reduce equipment size, energy consumption, and capital costs while improving product quality and yield.

Advanced process control systems employ model predictive control algorithms to optimize multiple process variables simultaneously [2]. These systems continuously adjust temperature, pressure, flow rates, and catalyst addition to maintain optimal operating conditions despite feedstock variations and process disturbances.

Reactor design optimization focuses on maximizing conversion while minimizing residence time and energy consumption. Continuous stirred tank reactors in series provide improved conversion compared to single large reactors, while plug flow reactors offer superior heat transfer characteristics for temperature-sensitive reactions [2].

Separation system optimization employs advanced distillation configurations such as thermally coupled columns and dividing wall columns to reduce energy consumption and equipment costs [14]. These systems achieve improved separation efficiency while reducing utility requirements by 20-30% compared to conventional distillation sequences.

Process intensification techniques such as microwave-assisted synthesis and reactive distillation are being implemented in industrial systems to reduce processing time and improve product quality [16]. These technologies enable operation at milder conditions while maintaining or improving conversion efficiency.

Green Chemistry Approaches to Synthesis

Green chemistry approaches to propylene glycol monostearate synthesis focus on reducing environmental impact through the use of renewable feedstocks, benign catalysts, and solvent-free reaction conditions. These methodologies align with the principles of sustainable chemistry while maintaining or improving product quality and process efficiency [17].

Enzymatic synthesis represents the most significant green chemistry advancement in propylene glycol monostearate production, offering reaction conditions that are inherently more environmentally friendly than conventional chemical synthesis [17]. The use of lipase catalysts eliminates the need for strong acids or bases, reducing corrosion issues and waste generation. Enzymatic processes operate at mild temperatures and atmospheric pressure, significantly reducing energy consumption compared to high-temperature chemical processes.

Deep eutectic solvents have emerged as environmentally benign reaction media for propylene glycol ester synthesis, replacing traditional organic solvents that pose environmental and health risks [17]. These solvents are composed of hydrogen bond donors and acceptors that form stable liquid phases at room temperature. Choline chloride-based deep eutectic solvents have demonstrated excellent performance in enzymatic esterification reactions, providing enhanced enzyme stability and improved mass transfer characteristics.

Solvent-free synthesis approaches eliminate the environmental burden associated with organic solvent use, recovery, and disposal [17]. These processes employ neat reactants or utilize one reactant as the solvent, significantly reducing process complexity and environmental impact. Microwave-assisted solvent-free synthesis has achieved conversion yields exceeding 90% while reducing reaction times by 50-70% compared to conventional methods.

Renewable feedstock utilization represents another key aspect of green chemistry approaches, with bio-based propylene glycol and fatty acids derived from plant oils replacing petroleum-based starting materials [17]. The integration of biorefinery concepts enables the production of propylene glycol monostearate from completely renewable resources, including cellulosic biomass and waste cooking oils.

Catalyst recyclability and reusability are essential features of green chemistry approaches, with immobilized enzymes and heterogeneous catalysts designed for multiple reaction cycles [17]. Advanced immobilization techniques such as cross-linked enzyme aggregates and enzyme immobilization on magnetic nanoparticles enable efficient catalyst recovery and reuse, reducing process costs and environmental impact.

Process intensification through reactive distillation and microreactor technology reduces equipment footprint and energy consumption while improving process efficiency [17]. These technologies enable continuous operation with reduced inventory of hazardous materials and improved process control.

Purification Technologies and Molecular Distillation

Purification of propylene glycol monostearate represents a critical step in the production process, determining final product quality and suitability for various applications. Molecular distillation has emerged as the most effective purification technology, enabling the production of high-purity monoesters with minimal thermal degradation [18].

Molecular distillation operates under extremely high vacuum conditions, typically less than 15 mmHg absolute pressure, enabling distillation at temperatures below those that would cause thermal decomposition [18]. The process exploits the differences in molecular mean free path between components, with lighter molecules having greater probability of reaching the condenser surface and being collected as distillate.

The critical parameters for molecular distillation of propylene glycol monostearate include temperature, pressure, and residence time. Optimal operating temperatures range from 170°C to 285°C, with specific temperature ranges optimized for different fatty acid chain lengths [18]. For propylene glycol monostearate, the preferred temperature range is 190°C to 250°C, providing optimal balance between distillation efficiency and thermal stability.

Pressure control is essential in molecular distillation, with absolute pressures maintained below 15 mmHg to prevent thermal decomposition while enabling efficient separation [18]. The use of high-efficiency vacuum systems and cold traps ensures consistent low-pressure operation and prevents contamination of the distillate.

Residence time optimization prevents thermal degradation while ensuring complete separation of desired components. Studies have demonstrated that distillation times of 3-7 hours provide optimal balance between product yield and quality [18]. Extended distillation times beyond 16 hours result in significant thermal degradation and reduced product quality.

The molecular distillation process typically achieves propylene glycol diester contents of less than 3%, compared to 8-15% in conventional distillation processes [18]. This significant improvement in monoester purity enhances the emulsifying properties and functional performance of the final product.

Continuous molecular distillation systems employ thin-film evaporators or wiped-film evaporators to minimize residence time and thermal exposure [18]. These systems achieve throughputs of several tons per day while maintaining product quality and minimizing energy consumption.

Alternative purification technologies include reactive distillation, where esterification and separation occur simultaneously in a single unit operation [15]. This approach reduces equipment costs and energy consumption while improving product quality through continuous removal of water byproduct.

Membrane separation technologies are being investigated for propylene glycol monostearate purification, offering potential advantages in energy efficiency and selectivity [19]. Pervaporation and nanofiltration membranes show promise for selective separation of monoesters from reaction mixtures, though commercial implementation remains limited.

Supercritical fluid extraction using carbon dioxide provides another environmentally friendly purification approach, enabling selective extraction of desired components without thermal degradation [20]. The process operates at mild temperatures while achieving high selectivity and product purity.

Advanced analytical techniques including gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy are employed to monitor purification efficiency and ensure product quality [18]. These methods enable real-time process optimization and quality assurance throughout the purification process.

Physical Description

white beads or flakes with a faint fatty odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 156 of 194 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 194 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

142-75-6

8028-46-4

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient; Emulsifying; Opacifying

General Manufacturing Information

Octadecanoic acid, monoester with 1,2-propanediol: ACTIVE